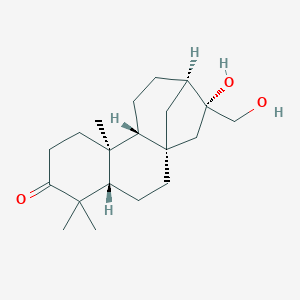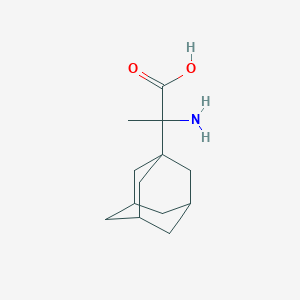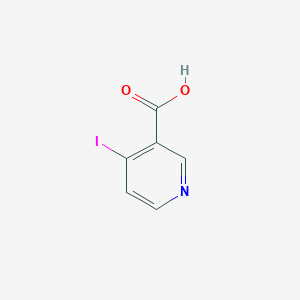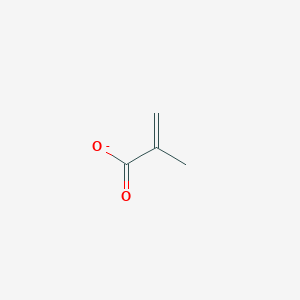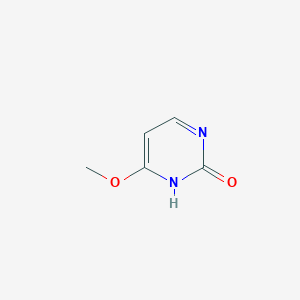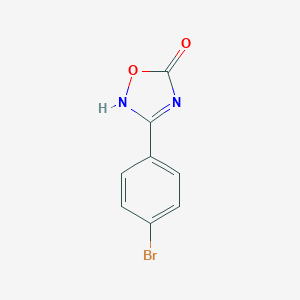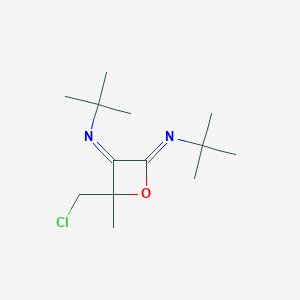
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "DMDO-DTC" and is known for its unique chemical properties that make it an excellent reagent for organic synthesis.
Mecanismo De Acción
The mechanism of action of DMDO-DTC involves the generation of a nitrene intermediate. This nitrene intermediate can then react with a variety of substrates, including alcohols, amines, and olefins. The resulting products are often functionalized and can be used in a variety of applications.
Efectos Bioquímicos Y Fisiológicos
DMDO-DTC has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent oxidizing agent and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMDO-DTC is its high purity and ease of synthesis. Additionally, it is a versatile reagent that can be used in a variety of applications. However, DMDO-DTC is highly reactive and should be handled with care. Additionally, it can be difficult to control the selectivity of reactions involving DMDO-DTC.
Direcciones Futuras
There are many potential future directions for research involving DMDO-DTC. One area of interest is the development of new synthetic methods using DMDO-DTC as a reagent. Additionally, DMDO-DTC could be used in the synthesis of new materials with unique properties. Finally, further studies should be conducted to better understand the biochemical and physiological effects of DMDO-DTC.
Métodos De Síntesis
DMDO-DTC can be synthesized by the reaction of 2,3-dimethyl-2,3-dinitrobutane with tert-butyl lithium. The resulting intermediate is then treated with chloromethyl methyl ether and hydrochloric acid to yield DMDO-DTC. This synthesis method is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
DMDO-DTC has been extensively studied for its applications in organic synthesis. It is commonly used as a reagent for the oxidation of alcohols and as a source of nitrenes for the synthesis of amines. Additionally, DMDO-DTC has been shown to be an effective reagent for the synthesis of heterocycles and for the preparation of functionalized polymers.
Propiedades
Número CAS |
18812-81-2 |
|---|---|
Nombre del producto |
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine |
Fórmula molecular |
C13H23ClN2O |
Peso molecular |
258.79 g/mol |
Nombre IUPAC |
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine |
InChI |
InChI=1S/C13H23ClN2O/c1-11(2,3)15-9-10(16-12(4,5)6)17-13(9,7)8-14/h8H2,1-7H3 |
Clave InChI |
AACHVIZKGSOTLI-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC(C)(C)C)C(=NC(C)(C)C)O1)CCl |
SMILES canónico |
CC1(C(=NC(C)(C)C)C(=NC(C)(C)C)O1)CCl |
Sinónimos |
N,N'-[4-(Chloromethyl)-4-methyloxetane-2,3-diylidene]bis(2-methyl-2-propanamine) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



